

# A Comparative Guide to EAE Induction: [SER140]-PLP(139-151) vs. MOG35-55

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [SER140]-PLP(139-151)

Cat. No.: B612781 Get Quote

For researchers and scientists in the field of neuroimmunology and drug development for multiple sclerosis (MS), the choice of animal model is critical. Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used model for MS, and the selection of the encephalitogenic peptide is a key determinant of the disease phenotype. This guide provides a comprehensive comparison of two commonly used peptides, [SER140]-PLP(139-151) and MOG35-55, for the induction of EAE.

This document outlines the differential efficacy of these peptides, presents detailed experimental protocols, and illustrates the key signaling pathways involved. The information is intended to assist researchers in selecting the most appropriate model for their specific research questions.

## **Quantitative Comparison of EAE Induction**

The choice between **[SER140]-PLP(139-151)** and MOG35-55 for EAE induction hinges on the desired disease course and the specific aspects of MS pathogenesis to be investigated. The following table summarizes the key quantitative differences in the efficacy of these two peptides in their respective susceptible mouse strains.



| Parameter                          | [SER140]-PLP(139-151)               | MOG35-55                                           |
|------------------------------------|-------------------------------------|----------------------------------------------------|
| Mouse Strain                       | SJL                                 | C57BL/6                                            |
| Disease Course                     | Relapsing-Remitting                 | Chronic Progressive                                |
| Typical Disease Incidence          | >90%[1]                             | 80-100%[2]                                         |
| Typical Day of Onset               | 10-14 days post-<br>immunization[3] | 9-14 days post-<br>immunization[2]                 |
| Mean Maximum Score (Initial Phase) | ~2.5[3]                             | 2.5 - 3.5[2]                                       |
| Relapse Rate                       | 50-80% (without Pertussis Toxin)[1] | Up to 25% may show partial recovery and relapse[2] |
| Primary T-Cell Response            | Th1 and Th17[4]                     | Predominantly Th1, with a role for Th17[5]         |

# **Experimental Protocols**

Detailed methodologies for the induction of EAE using both peptides are provided below. These protocols are based on established and widely cited methods.

## EAE Induction with [SER140]-PLP(139-151) in SJL Mice

This protocol is designed to induce a relapsing-remitting EAE model, which closely mimics the most common form of human MS.[6]

#### Materials:

- Female SJL mice, 8-12 weeks old
- [SER140]-PLP(139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)[1]
- Sterile Phosphate-Buffered Saline (PBS)



Syringes and needles

#### Procedure:

- Peptide Emulsion Preparation:
  - Dissolve [SER140]-PLP(139-151) in sterile PBS at a concentration of 2 mg/mL.
  - Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. Emulsify
    by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is
    formed. A drop of the emulsion should not disperse in water.
- Immunization (Day 0):
  - Anesthetize the mice.
  - Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the flanks (0.05 mL per site).[7]
- Pertussis Toxin Administration (Optional):
  - If a more severe initial disease course is desired, administer 100-200 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.) on day 0 and again on day 2.[8] Note that PTX administration can reduce the relapse rate.[1]
- Clinical Scoring:
  - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
  - Score the mice based on a standard 0-5 scale:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness
    - 3: Complete hind limb paralysis



- 4: Hind and forelimb paralysis
- 5: Moribund or dead

## EAE Induction with MOG35-55 in C57BL/6 Mice

This protocol is used to induce a chronic progressive form of EAE.[9]

#### Materials:

- Female C57BL/6 mice, 8-12 weeks old[2]
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX) from Bordetella pertussis
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles

#### Procedure:

- Peptide Emulsion Preparation:
  - Dissolve MOG35-55 in sterile PBS at a concentration of 2 mg/mL.
  - Prepare an emulsion with CFA as described for the PLP protocol.
- Immunization (Day 0):
  - Anesthetize the mice.
  - Inject a total of 0.2 mL of the emulsion subcutaneously over two sites on the flanks (0.1 mL per site).
- · Pertussis Toxin Administration:



- Administer 200 ng of PTX in 0.1 mL of PBS i.p. on day 0 and again on day 2.[10]
- Clinical Scoring:
  - Monitor and score the mice daily from day 7 post-immunization using the same 0-5 scale as described for the PLP model.

# Visualization of Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying immunological mechanisms, the following diagrams are provided.



Click to download full resolution via product page

Caption: Experimental workflow for EAE induction.







Click to download full resolution via product page

Caption: T-cell signaling in EAE models.

## Conclusion

The selection between **[SER140]-PLP(139-151)** and MOG35-55 for EAE induction should be guided by the specific research objectives. **[SER140]-PLP(139-151)** in SJL mice is the model of choice for studying the mechanisms of relapse and remission in MS.[1] In contrast, MOG35-55 in C57BL/6 mice provides a robust model of chronic, progressive neuroinflammation.[2] Both models are T-cell mediated, with differential contributions of Th1 and Th17 cells to the disease pathology.[4][5] A thorough understanding of these differences is essential for the design of relevant preclinical studies and the development of novel therapeutics for multiple sclerosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hooke Contract Research EAE PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 2. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. Hooke Protocols EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 4. Frontiers | LFA-1 Controls Th1 and Th17 Motility Behavior in the Inflamed Central Nervous System [frontiersin.org]
- 5. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 7. hookelabs.com [hookelabs.com]
- 8. Hooke Protocols EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 9. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to EAE Induction: [SER140]-PLP(139-151) vs. MOG35-55]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612781#efficacy-of-ser140-plp-139-151-vs-mog35-55-for-eae-induction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com